An In-Depth Technical Guide to 7-fluoro-2H,3H-furo[2,3-c]pyridine: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 7-fluoro-2H,3H-furo[2,3-c]pyridine: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 7-fluoro-2H,3H-furo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes information from studies on the parent furo[2,3-c]pyridine scaffold and related fluorinated heterocycles to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into its core chemical structure, propose synthetic pathways, predict its spectroscopic characteristics, and explore its potential applications in drug discovery.
The Furo[2,3-c]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The furo[2,3-c]pyridine core is a significant heterocyclic scaffold in the development of novel therapeutics. This fused ring system, comprising a furan ring and a pyridine ring, is a key structural component in various biologically active molecules. For instance, derivatives of furo[2,3-c]pyridine have been investigated as potent HIV-1 protease inhibitors, highlighting the therapeutic potential of this chemical framework. Pyridine and its derivatives are widely utilized as foundational structures in the pharmaceutical and chemical industries due to their diverse biological activities.[1][2]
The subject of this guide, 7-fluoro-2H,3H-furo[2,3-c]pyridine, introduces two key modifications to the parent aromatic scaffold:
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A fluorine atom at the 7-position of the pyridine ring.
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A saturated dihydropyran ring (2H,3H-), which imparts a three-dimensional character to the otherwise planar furo[2,3-c]pyridine system.
These modifications are expected to significantly influence the molecule's physicochemical properties and its interactions with biological targets. The introduction of fluorine, a common strategy in medicinal chemistry, can alter a molecule's metabolic stability, binding affinity, and bioavailability.
Chemical Structure and Physicochemical Properties
The foundational furo[2,3-c]pyridine has the chemical formula C₇H₅NO and a molecular weight of 119.12 g/mol .[3] Key computed properties for the parent scaffold are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO | PubChem[3] |
| Molecular Weight | 119.12 g/mol | PubChem[3] |
| XLogP3 | 1.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
The Influence of 7-Fluoro Substitution
The introduction of a fluorine atom at the 7-position is anticipated to have several effects on the molecule's properties:
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Electronic Effects: Fluorine is the most electronegative element, and its presence on the pyridine ring will withdraw electron density, potentially influencing the basicity of the pyridine nitrogen.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, thereby increasing the molecule's half-life in vivo.
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Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.
The Impact of the 2H,3H-Dihydrofuran Moiety
The saturation of the furan ring to a 2H,3H-dihydrofuran (a tetrahydrofuran ring) fundamentally alters the geometry of this part of the molecule from planar to a more flexible, three-dimensional conformation. This can have significant implications for how the molecule fits into a protein's binding pocket, potentially leading to improved potency and selectivity.
Synthesis of Furo[2,3-c]pyridine and a Proposed Route to its 7-Fluoro-2H,3H-Derivative
The synthesis of the furo[2,3-c]pyridine scaffold has been approached through various strategies, often involving the formation of the furan ring onto a pre-existing pyridine or the construction of the pyridine ring from a furan derivative. Palladium-catalyzed reactions are commonly employed in these synthetic schemes.
A plausible synthetic pathway to the title compound, 7-fluoro-2H,3H-furo[2,3-c]pyridine, can be conceptualized based on established methodologies for related heterocyclic systems. A potential multi-step synthesis is outlined below.
Caption: Proposed synthetic pathway for 7-fluoro-2H,3H-furo[2,3-c]pyridine.
Experimental Protocol: A Hypothetical Synthesis
The following protocol is a conceptualized pathway and would require optimization in a laboratory setting.
Step 1: Functionalization of a Fluorinated Pyridine Starting Material
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A commercially available fluorinated pyridine, such as 2,3-difluoro-4-bromopyridine, would serve as the starting material.
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Selective functionalization at the 4-position, for example, through a Grignard exchange or lithiation followed by reaction with an appropriate electrophile, would introduce a handle for the subsequent furan ring formation.
Step 2: Introduction of the Dihydrofuran Precursor
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A palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Stille coupling, could be employed to attach a protected 2-hydroxyethyl group to the 4-position of the pyridine ring.
Step 3: Deprotection and Intramolecular Cyclization
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Removal of the protecting group from the hydroxyl moiety would be achieved under appropriate acidic or basic conditions.
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The resulting alcohol would then undergo an intramolecular nucleophilic substitution reaction, displacing the fluorine atom at the 3-position to form the 2H,3H-dihydrofuran ring. This cyclization could be promoted by a non-nucleophilic base.
Step 4: Purification and Characterization
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The final product would be purified using standard techniques such as column chromatography.
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The structure of 7-fluoro-2H,3H-furo[2,3-c]pyridine would be confirmed by spectroscopic methods including NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.
Spectroscopic Characterization (Predicted)
| Spectroscopic Data | Predicted Characteristics for 7-fluoro-2H,3H-furo[2,3-c]pyridine |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring, which would show characteristic splitting patterns due to coupling with each other and with the fluorine atom. Aliphatic protons of the dihydrofuran ring would appear as multiplets in the upfield region. |
| ¹³C NMR | Aromatic signals for the pyridine ring carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. Aliphatic signals for the dihydrofuran ring carbons. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with adjacent protons, providing direct evidence for the presence and chemical environment of the fluorine atom. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, which would aid in confirming its elemental composition. |
Potential Applications in Drug Discovery
Derivatives of the furo[2,3-c]pyridine scaffold have shown promise in various therapeutic areas. For example, furo[2,3-c]pyridine-based indanone oximes have been identified as potent and selective inhibitors of B-Raf, a key protein in cancer signaling pathways.[4] The related 7H-pyrrolo[2,3-d]pyridine scaffold has been explored for the development of potent FAK inhibitors for anticancer applications.[5]
The introduction of a 7-fluoro group and a saturated furan ring in 7-fluoro-2H,3H-furo[2,3-c]pyridine could offer several advantages in drug design:
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Improved Pharmacokinetic Profile: The fluorine atom may enhance metabolic stability, leading to a longer duration of action.
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Enhanced Target Affinity and Selectivity: The specific stereochemistry and conformational flexibility of the dihydrofuran ring, combined with the electronic influence of the fluorine atom, could lead to more precise and potent interactions with a biological target.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Furo[2,3-c]pyridine | C7H5NO | CID 12826108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
